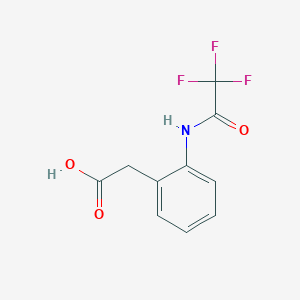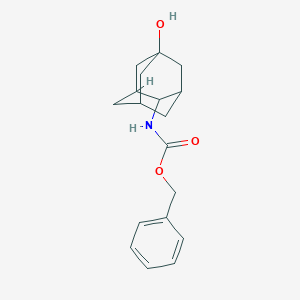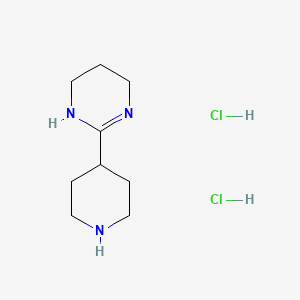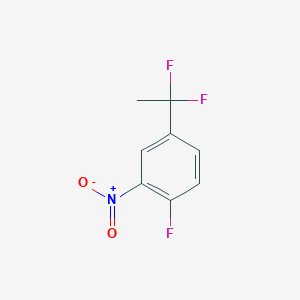![molecular formula C18H20N4O2S B13495725 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of indole, oxadiazole, and pyrrolidine moieties. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple functional groups within the molecule allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves a multi-step process:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Linkage: The oxadiazole and indole moieties are connected via a thioether linkage, typically using a thiol and an appropriate leaving group.
Pyrrolidine Attachment: The final step involves the attachment of the pyrrolidine ring to the ethanone backbone, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of hydrazides.
Substitution: The indole and pyrrolidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrazides: From reduction reactions.
Substituted Indoles and Pyrrolidines: From substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study biological pathways involving indole and oxadiazole derivatives.
Material Science: The compound’s ability to form stable complexes with metals can be explored for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is likely to involve multiple pathways:
Molecular Targets: The compound may interact with enzymes or receptors that are involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure but lacks the dimethyl groups on the indole ring.
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the 2,3-dimethyl groups on the indole ring and the oxadiazole ring in 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one provides unique steric and electronic properties that can influence its reactivity and biological activity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C18H20N4O2S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-[[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H20N4O2S/c1-11-12(2)19-15-6-5-13(9-14(11)15)17-20-21-18(24-17)25-10-16(23)22-7-3-4-8-22/h5-6,9,19H,3-4,7-8,10H2,1-2H3 |
Clé InChI |
FPWREJUPNDRLDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=C(C=C2)C3=NN=C(O3)SCC(=O)N4CCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
![5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495646.png)


![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)







![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)

